physical and chemical properties of Isophthalaldehyde
physical and chemical properties of Isophthalaldehyde
An In-depth Technical Guide to Isophthalaldehyde
Abstract
Isophthalaldehyde (IPA), systematically named benzene-1,3-dicarbaldehyde, is a pivotal aromatic dialdehyde in modern organic synthesis and materials science. Its unique meta-substituted structure offers distinct reactivity and steric properties compared to its ortho and para isomers. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and analytical protocols for isophthalaldehyde. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate. We will explore the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references, ensuring a trustworthy and expert-driven narrative.
Introduction: The Significance of a Meta-Dialdehyde
Isophthalaldehyde (CAS 626-19-7) is a white to light yellow crystalline solid that serves as a critical building block in numerous fields.[1] Unlike its isomers, phthalaldehyde (ortho) and terephthalaldehyde (para), the meta-positioning of the two aldehyde groups in isophthalaldehyde prevents direct intramolecular cyclization and imparts a unique angular geometry to the molecules and polymers derived from it. This structural feature is paramount, influencing everything from reaction kinetics to the final architecture of complex macromolecules.
Its bifunctional nature makes it an ideal candidate for polymerization and cross-linking reactions, leading to the development of high-performance polymers, including specialty polyesters, polyimides, and heat-resistant resins with enhanced thermal and mechanical properties.[2][3][4] Furthermore, it is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and complex organic molecules.[2][5][6] This guide will delve into the properties that make isophthalaldehyde an indispensable tool for the modern scientist.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application. These parameters dictate storage conditions, solvent selection for reactions and purification, and the analytical methods for characterization.
Core Physical Properties
The physical properties of isophthalaldehyde are summarized in the table below. The melting point is a crucial indicator of purity; a sharp melting point within the specified range typically signifies a high-purity sample. Its moderate solubility in water and higher solubility in organic solvents like acetone and benzene are key considerations for reaction and purification design.[2][7][8]
| Property | Value | Source(s) |
| CAS Number | 626-19-7 | [2][9] |
| Molecular Formula | C₈H₆O₂ | [2][9] |
| Molecular Weight | 134.13 g/mol | [2][9] |
| Appearance | White to light yellow crystalline powder/needles | [1][9] |
| Melting Point | 87-89.5 °C | [7][9][10] |
| Boiling Point | 246 °C | [7][11] |
| Density | ~1.2 - 1.395 g/cm³ | [9][10] |
| Water Solubility | 2,700 mg/L at 25°C (moderate) | [2] |
| Solubility | Soluble in acetone, benzene; slightly soluble in chloroform, ether | [7][8] |
| Vapor Pressure | 0.0 mmHg at 25 °C (approx.) | [10] |
Spectroscopic Fingerprint for Identification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of isophthalaldehyde. The key spectral features are outlined below.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear structural confirmation. Key expected signals include a singlet for the aldehydic protons and a multiplet pattern for the aromatic protons, consistent with the 1,3-disubstituted benzene ring.[12]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde groups (typically in the 190-200 ppm region) and the aromatic carbons.[13]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the aldehyde groups, typically around 1700 cm⁻¹. C-H stretching vibrations for the aldehyde and aromatic protons are also prominent.[14]
-
UV-Visible Spectroscopy: In solution, isophthalaldehyde exhibits absorption bands in the UV region, which correspond to π→π* electronic transitions within the aromatic ring and carbonyl groups.[15]
Chemical Reactivity and Synthetic Utility
The dual aldehyde functionality of isophthalaldehyde is the heart of its chemical reactivity. These groups are electrophilic and readily participate in a wide array of chemical transformations.
// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Aldehyde group 1 nodes C7 [pos="-2.6,1.5!", label="C"]; H1 [pos="-2.6,2.25!", label="H"]; O1 [pos="-3.5,1.0!", label="O"];
// Aldehyde group 2 nodes C8 [pos="2.6,-1.5!", label="C"]; H2 [pos="2.6,-2.25!", label="H"]; O2 [pos="3.5,-1.0!", label="O"];
// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Double bonds in benzene ring C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5];
// Bonds to aldehyde groups C2 -- C7 [label=""]; C5 -- C8 [label=""];
// Aldehyde group 1 bonds C7 -- H1 [label=""]; C7 -- O1 [style=double, len=1.5];
// Aldehyde group 2 bonds C8 -- H2 [label=""]; C8 -- O2 [style=double, len=1.5]; }
Core Reactions
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Condensation Reactions: Isophthalaldehyde is a workhorse in condensation chemistry. It readily reacts with active methylene compounds in base-catalyzed reactions like the Knoevenagel condensation to form α,β-unsaturated carbonyl compounds.[2] Similarly, it undergoes Aldol condensations .[2]
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Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is fundamental. Because isophthalaldehyde has two aldehyde groups, it can react with diamines to form polymers or with monoamines to create bis-imines, which are valuable ligands in coordination chemistry.[9]
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Polymerization: Its bifunctional nature is expertly exploited in polymer science. It serves as a monomer that can be incorporated into polymer backbones, such as polyesters and polyimides, imparting thermal stability and mechanical strength.[2][3] It is particularly crucial in the synthesis of Covalent Organic Frameworks (COFs), where it reacts with amines to form porous, crystalline materials with applications in gas storage and catalysis.[2]
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Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids, forming isophthalic acid, or reduced to alcohols, forming m-xylylene glycol. The choice of reagent dictates the outcome and requires careful control.
Experimental Protocols
Scientific integrity demands reproducible and validated methodologies. The following sections provide detailed protocols for the synthesis and analysis of isophthalaldehyde.
Synthesis via Sommelet Reaction
One of the classic and reliable methods for preparing isophthalaldehyde is the Sommelet reaction, starting from α,α'-diamino-m-xylene.[9][16] This method, while traditional, provides good yields of high-purity product.
Causality: The Sommelet reaction is an excellent choice as it transforms a benzylamine into an aldehyde using hexamethylenetetramine. The reaction proceeds through the formation of a quaternary ammonium salt, followed by hydrolysis under acidic conditions to yield the aldehyde. The use of a 50% aqueous acetic acid solution serves as both a solvent and a reagent for the hydrolysis step.[16] Neutralization with sodium hydroxide is critical for precipitating the final product from the acidic reaction mixture.[16]
Step-by-Step Protocol: This protocol is adapted from Organic Syntheses.[16]
-
Reaction Setup: In a 12-L flask equipped with a mechanical stirrer and reflux condenser, combine 272 g (2.00 moles) of α,α'-diamino-m-xylene, 1.00 kg (7.1 moles) of hexamethylenetetramine, 480 mL of concentrated hydrochloric acid, and 3.2 L of 50% aqueous acetic acid.
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Reflux: Stir the mixture and heat at reflux for 2.5 hours. The solution will become a hot amber color.
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Precipitation: In a well-ventilated hood, pour the hot reaction mixture into a large battery jar. Slowly add a solution of 298 g of sodium hydroxide in 3.85 L of water with constant stirring.
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Crystallization: Cover the mixture and allow it to stand overnight at approximately 5°C. The isophthalaldehyde will separate as long, needle-like crystals.
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Isolation and Purification: Collect the crystals by vacuum filtration on a Buchner funnel. Wash the collected product with 100 mL of cold water.
-
Drying: Dry the product to a constant weight under vacuum over a desiccant such as calcium chloride. The expected yield is 158–166 g (59–62%) of nearly colorless isophthalaldehyde with a melting point of 88–90°C.[16]
-
Validation (Recrystallization): For higher purity, the product can be recrystallized from hot water. Dissolving 12.0 g of the crude product in 500 mL of water yields approximately 10.9 g (91% recovery) of pale cream needles with a melting point of 89–91°C.[16]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase C18 column is typically used for aromatic compounds like isophthalaldehyde. The mobile phase, a mixture of acetonitrile and water, allows for the separation of the main compound from any potential impurities based on polarity. Detection is achieved using a UV detector set at a wavelength where the analyte strongly absorbs.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh approximately 10 mg of the synthesized isophthalaldehyde and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detector: UV detector at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Interpretation: A high-purity sample (typically >98% or 99%) will show a single major peak at a specific retention time.[5] The area percentage of this peak relative to the total area of all peaks provides the purity value.
Safety and Handling
As a laboratory chemical, isophthalaldehyde must be handled with appropriate safety precautions.
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Hazards: It is irritating to the eyes, skin, and respiratory system.[17][18] Inhalation may cause respiratory tract irritation.[18]
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Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[7][18] If there is a risk of dust formation, use a NIOSH-approved respirator.[7]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.[7] Wash hands thoroughly after handling.[18]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[7]
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Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] Dispose of the chemical in accordance with federal, state, and local regulations.[17]
Conclusion
Isophthalaldehyde is more than just a simple aromatic dialdehyde; it is a versatile and powerful intermediate whose unique meta-substitution pattern enables a vast range of chemical syntheses and material applications. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers in drug discovery, polymer science, and fine chemical manufacturing. By understanding the principles behind its synthesis, characterization, and handling as detailed in this guide, scientists can confidently and effectively harness the full potential of this essential compound.
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